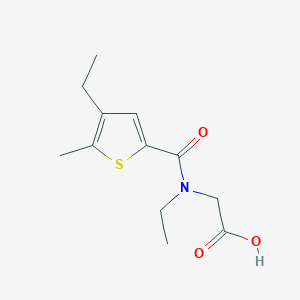

n-Ethyl-n-(4-ethyl-5-methylthiophene-2-carbonyl)glycine

Description

Properties

Molecular Formula |

C12H17NO3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

2-[ethyl-(4-ethyl-5-methylthiophene-2-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C12H17NO3S/c1-4-9-6-10(17-8(9)3)12(16)13(5-2)7-11(14)15/h6H,4-5,7H2,1-3H3,(H,14,15) |

InChI Key |

WUVJBEINIKYQHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=C1)C(=O)N(CC)CC(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl N-[(2-Isopropyl-5-methylcyclohexyl)carbonyl]glycinate

- Core structure : Glycine ethyl ester substituted with a cyclohexylcarbonyl group.

- Key differences :

- Ring system : Cyclohexane vs. thiophene.

- Substituents : 2-isopropyl and 5-methyl on cyclohexane vs. 4-ethyl and 5-methyl on thiophene.

- Functional groups : Ester (R-CO-O-) vs. free carboxylic acid (glycine).

- Implications :

- The cyclohexane derivative’s lipophilic nature may enhance membrane permeability in drug design compared to the aromatic thiophene system.

- The ester group in this compound could alter metabolic stability relative to the free carboxylic acid in the target molecule.

Perfluorinated Sulfonamido Glycine Derivatives

Examples include:

- N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine (CAS RN 2991-50-6)

- N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine (CAS RN 68957-33-5)

| Parameter | Target Compound | Perfluorinated Analogs |

|---|---|---|

| Core structure | Thiophene-carbonyl glycine | Sulfonamide-linked glycine |

| Substituents | Ethyl, methyl on thiophene | Perfluoroalkyl chains (e.g., C8F17) |

| Polarity | Moderate (aromatic + COOH) | Highly hydrophobic (fluorinated) |

| Applications | Theoretical drug design | Surfactants, waterproofing agents |

- Key distinctions :

Glucopyranosyl Ethylthiophene Carboxamide Derivatives

- Structure : Glycosylated ethylthiophene carboxamide (e.g., compound 9 in ).

- Comparison :

- Sugar moiety : Introduces hydrophilicity and chiral centers, unlike the target compound’s simpler glycine backbone.

- Biological relevance : Glycosylation often enhances solubility and target specificity in pharmaceuticals.

Structural and Functional Analysis Table

Research Implications and Gaps

- Synthetic challenges : The target compound’s thiophene-carbonyl glycine structure may require specialized coupling reagents (e.g., EDCI/HOBt) for amide bond formation, analogous to methods used for cyclohexyl derivatives .

- Data limitations : Experimental data (e.g., NMR, melting points) for the target compound are absent in the provided evidence, necessitating further characterization.

Q & A

Basic: What are the common synthetic routes for N-Ethyl-N-(4-ethyl-5-methylthiophene-2-carbonyl)glycine, and what coupling reagents are typically employed?

Answer:

The synthesis of this compound likely involves sequential acylation and alkylation steps. A generalized approach includes:

Thiophene-carbonyl activation : The 4-ethyl-5-methylthiophene-2-carboxylic acid moiety is activated using carbodiimide-based reagents (e.g., DCC or EDC) or phosphonium reagents (e.g., HBTU) to form a reactive intermediate (e.g., acyl chloride or mixed anhydride) .

Amide bond formation : The activated thiophene-carbonyl group reacts with N-ethylglycine under basic conditions (e.g., triethylamine or DMAP) to form the N-acylglycine derivative.

Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization are used to isolate the product.

Key considerations include steric hindrance from the ethyl substituents, which may necessitate elevated reaction temperatures (e.g., 50–80°C) or prolonged reaction times .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Distinct signals for the ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and thiophene protons (δ ~6.5–7.5 ppm). Glycine’s methylene protons (CH₂) appear as a singlet near δ 3.8–4.2 ppm .

- ¹³C NMR : Carbonyl carbons (thiophene and glycine) resonate at δ ~165–175 ppm, while aromatic carbons in the thiophene ring appear at δ ~120–140 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl groups or thiophene moiety) .

- X-ray Crystallography : For crystalline samples, SHELXL or SHELXTL software refines the structure, resolving bond lengths and angles, with ORTEP-3 visualizing the molecular geometry .

Advanced: How can researchers optimize reaction yields while managing steric hindrance from the ethyl and methyl substituents?

Answer:

Steric effects from the ethyl and methyl groups on the thiophene ring and glycine nitrogen can impede acylation. Optimization strategies include:

- Catalyst selection : Use of DMAP to enhance nucleophilicity or switch to less bulky coupling agents (e.g., HATU instead of HBTU) .

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 60°C) reduces kinetic barriers without promoting side reactions.

- Protecting groups : Temporary protection of the glycine nitrogen (e.g., Fmoc) may streamline acylation, followed by deprotection .

Reaction progress should be monitored via TLC or LC-MS to identify bottlenecks .

Advanced: What analytical strategies resolve contradictions in crystallographic data, such as disordered substituents or twinning?

Answer:

Disorder in ethyl/methyl groups or crystal twinning can complicate refinement:

- Data collection : High-resolution datasets (≤1.0 Å) improve electron density maps.

- Software tools :

- Validation : R-factor convergence (R₁ < 0.05) and validation tools (e.g., PLATON) ensure structural integrity .

For severe twinning, consider alternative crystallization conditions (e.g., solvent vapor diffusion) to obtain untwinned crystals .

Advanced: How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

Pharmacodynamic studies employ:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) by immobilizing the target protein and measuring compound association/dissociation .

- Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes during binding, providing ΔH, ΔS, and Kd values .

- Molecular Dynamics (MD) Simulations : Predicts binding modes using software like GROMACS, validated by mutagenesis studies on key residues .

For metabolic studies, UPLC-MS (e.g., using a C18 column and ESI ionization) tracks glycine release or thiophene oxidation products .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive regions (e.g., carbonyl groups) .

- Solvent Effects : COSMO-RS models simulate solvation effects on reactivity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.